Enhanced mTORC1 Substrate Phosphorylation: H-Leu-OtBu.HCl vs. Fmoc-Protected Analogs
H-Leu-OtBu.HCl increases phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) in HeLa S3 cells at concentrations of 0.4 mM and 1 mM, an effect that is not observed with N-protected leucine derivatives such as Fmoc-Leu-OH due to the requirement for a free amino group . This intrinsic biological activity distinguishes H-Leu-OtBu.HCl from protected building blocks that are biologically inert in the same assays, enabling dual use as both a synthetic intermediate and a functional probe.
| Evidence Dimension | p70S6K phosphorylation (mTORC1 activation) |
|---|---|
| Target Compound Data | Increases p70S6K phosphorylation at 0.4 mM and 1 mM |
| Comparator Or Baseline | Fmoc-Leu-OH and other N-protected leucine derivatives (biologically inert; no mTORC1 activation reported) |
| Quantified Difference | Qualitative: H-Leu-OtBu.HCl activates mTORC1; N-protected analogs do not |
| Conditions | HeLa S3 cells endogenously expressing LAT1; in vitro cellular assay |
Why This Matters
For researchers requiring a leucine ester with inherent biological activity (e.g., mTORC1 pathway studies, leucine uptake assays), H-Leu-OtBu.HCl provides a dual-function advantage not offered by N-protected alternatives.
